molecular formula C22H23N3O4 B298804 2-(3-methoxyphenyl)-9-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

2-(3-methoxyphenyl)-9-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

Cat. No. B298804
M. Wt: 393.4 g/mol
InChI Key: NJIXYBONOMZZLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxyphenyl)-9-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione, also known as MPP, is a novel compound that has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications.

Scientific Research Applications

2-(3-methoxyphenyl)-9-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has also shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has shown promise in neurological disorders by improving cognitive function and reducing oxidative stress.

Mechanism of Action

2-(3-methoxyphenyl)-9-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione's mechanism of action is not fully understood, but it is believed to act through multiple pathways. In cancer research, this compound has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/AKT pathway. In inflammation research, this compound has been shown to inhibit the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. In neurological disorders, this compound has been shown to reduce oxidative stress and improve cognitive function by activating the Nrf2 pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit cell proliferation and induce apoptosis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines. In neurological disorders, this compound has been shown to reduce oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

2-(3-methoxyphenyl)-9-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has several advantages for lab experiments, including its unique chemical structure and potential therapeutic applications. However, there are also limitations to using this compound in lab experiments, including its limited solubility and potential toxicity at high concentrations.

Future Directions

There are several future directions for 2-(3-methoxyphenyl)-9-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione research, including further investigation into its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in other diseases. Additionally, this compound's potential as a drug delivery system should be explored, as its unique chemical structure may allow for targeted delivery to specific cells or tissues.

Synthesis Methods

2-(3-methoxyphenyl)-9-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione can be synthesized through a multistep process that involves the reaction of 3-methoxybenzaldehyde and 4-methoxybenzaldehyde with ethyl acetoacetate to form the corresponding chalcone intermediate. The chalcone intermediate is then reacted with hydrazine hydrate and acetic acid to form the pyrazole ring, followed by cyclization with maleic anhydride to yield this compound.

properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

4-(3-methoxyphenyl)-7-(4-methoxyphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione

InChI

InChI=1S/C22H23N3O4/c1-28-16-9-7-14(8-10-16)19-18-20(24-12-4-11-23(19)24)22(27)25(21(18)26)15-5-3-6-17(13-15)29-2/h3,5-10,13,18-20H,4,11-12H2,1-2H3

InChI Key

NJIXYBONOMZZLQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)OC)N5N2CCC5

Canonical SMILES

COC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)OC)N5N2CCC5

Origin of Product

United States

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